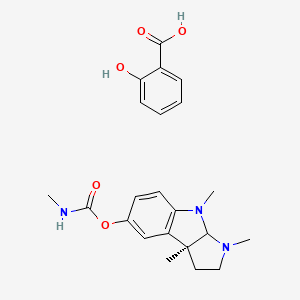

Eserine salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H27N3O5 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1 |

InChI Key |

HZOTZTANVBDFOF-LDCKTULKSA-N |

Isomeric SMILES |

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

solubility |

>62 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Eserine Salicylate in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserine salicylate (B1505791), a salt of the physostigmine (B191203) alkaloid, is a well-established reversible inhibitor of acetylcholinesterase (AChE) that readily crosses the blood-brain barrier. Its primary mechanism of action in the central nervous system (CNS) is the potentiation of cholinergic neurotransmission through the inhibition of acetylcholine's enzymatic degradation. This guide provides a comprehensive technical overview of the molecular mechanisms, downstream signaling cascades, and broader neurochemical effects of eserine salicylate within the CNS. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of its core mechanisms of action.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound's principal effect in the CNS is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft.[1] By binding to the active site of AChE, eserine prevents the breakdown of ACh, leading to its accumulation in the synapse and enhanced activation of postsynaptic cholinergic receptors.[2]

This inhibition is competitive and reversible, involving the carbamylation of a serine residue within the AChE active site.[2] This covalent modification is temporary, and the subsequent decarbamylation restores enzyme function.[2] The kinetics of this interaction are complex, often described as a three-step carbamylenzyme mechanism.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of physostigmine (eserine) against AChE has been quantified in various studies, with IC50 and Ki values varying depending on the enzyme source and experimental conditions.

| Parameter | Species/Source | Value | Reference(s) |

| IC50 | Human Acetylcholinesterase | 0.117 ± 0.007 µM | [3][4] |

| Recombinant Human AChE (HEK293 cells) | 0.16 µM | [3] | |

| Ki | Rat Brain Acetylcholinesterase | Not explicitly found, but regional inhibition varies. | [5][6] |

| Human Erythrocyte Acetylcholinesterase | Not explicitly found for physostigmine, but related compounds have been studied. | [5] |

Downstream Signaling Pathways

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition by eserine leads to the enhanced activation of two main types of cholinergic receptors in the CNS: muscarinic and nicotinic receptors. Each receptor class triggers distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways.[7][8]

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[10][11][12] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+).[10][11] The influx of these ions leads to depolarization of the neuronal membrane and the initiation of an action potential. The increased intracellular Ca2+ can also act as a second messenger, activating various downstream signaling cascades, including calcium/calmodulin-dependent protein kinase (CaMK) pathways and influencing gene expression through transcription factors like CREB.[13]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of physostigmine on cholinesterase activity in different parts of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β2 Subunit-Containing Nicotinic Receptors Mediate Acute Nicotine-Induced Activation of Calcium/Calmodulin-Dependent Protein Kinase II-Dependent Pathways in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Eserine Salicylate vs. Physostigmine: A Technical Guide for Researchers

Introduction

In the realm of cholinergic research, the terms "eserine" and "physostigmine" are often used interchangeably, leading to potential confusion for researchers and drug development professionals. This technical guide clarifies the relationship between these compounds and provides an in-depth comparison to inform experimental design and application. Physostigmine (B191203), also known as eserine, is a parasympathomimetic alkaloid naturally occurring in the Calabar bean.[1] Eserine salicylate (B1505791) is the salicylate salt form of physostigmine.[1][2][3] Therefore, the choice is not between two distinct active molecules but between the free base alkaloid (physostigmine) and its more commonly used salt form (physostigmine salicylate). This guide will delineate the chemical, pharmacological, and practical differences to aid scientists in selecting the appropriate compound for their research needs.

Core Mechanism of Action: Reversible Cholinesterase Inhibition

Both physostigmine and its salicylate salt function as potent, reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][4][5] By preventing the breakdown of ACh in the synaptic cleft, physostigmine increases the concentration and prolongs the action of the neurotransmitter.[4][5] This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors in the central and peripheral nervous systems.[1][4][6] The tertiary amine structure of physostigmine allows it to cross the blood-brain barrier, enabling its effects on the central nervous system (CNS).[6][7][8][9]

The inhibition mechanism involves the transfer of a carbamate (B1207046) group from physostigmine to a serine residue within the AChE active site, forming a temporarily inactive, carbamylated enzyme.[5] This bond hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, resulting in effective inhibition.[5]

Figure 1: Signaling pathway of acetylcholinesterase inhibition by physostigmine.

I. Chemical and Physical Properties

The primary differences between physostigmine and eserine salicylate lie in their physical properties, which directly impact their handling, stability, and formulation in a research setting. This compound is formed by neutralizing the physostigmine alkaloid with salicylic (B10762653) acid, resulting in a salt that is generally more stable and water-soluble.[2][10]

Table 1: Comparison of Chemical and Physical Properties

| Property | Physostigmine (Eserine) | This compound (Physostigmine Salicylate) |

| Synonyms | Eserine, Physostol, Fysostigmin[7] | Physostigmine Salicylate[2] |

| Molecular Formula | C₁₅H₂₁N₃O₂[1][7] | C₂₂H₂₇N₃O₅ (C₁₅H₂₁N₃O₂ • C₇H₆O₃)[2][3][11] |

| Molecular Weight | 275.35 g/mol [7][12] | 413.47 g/mol [3][11] |

| Appearance | White, odorless, microcrystalline powder[7] | White, shining, odorless crystals or white powder[10] |

| Melting Point | 105-106 °C (stable form); 86-87 °C (unstable form)[12] | 181-187 °C[11][12] |

| Solubility | Slightly soluble in water; Soluble in alcohol, chloroform, benzene[8][12] | 1 g in 75 mL water; 1 g in 16 mL alcohol[10][12] |

| Stability | Solid and solutions turn red on exposure to heat, light, air, and metals[7][12] | Crystals turn red on prolonged exposure to air and light; aqueous solutions are more stable than the free base but still degrade[10] |

| pKa | pKa1 6.12; pKa2 12.24[12] | Not specified, but aqueous solution pH is ~5.8[12] |

Data compiled from multiple sources.[1][2][3][7][8][10][11][12]

For most research applications, especially those requiring aqueous solutions for in vivo or in vitro work, this compound is the preferred form due to its enhanced water solubility and relative stability.[10][12] The degradation of physostigmine, indicated by a red coloration, results in a loss of activity.[10]

Figure 2: Relationship between physostigmine and its salicylate salt form.

II. Pharmacological and Toxicological Data

The active moiety is physostigmine; therefore, the core pharmacological activity is identical regardless of the form used. However, the formulation (free base vs. salt) can influence pharmacokinetics, such as absorption.

Table 2: Pharmacodynamic and Pharmacokinetic Data for Physostigmine

| Parameter | Value | Species/Condition |

| IC₅₀ (AChE Inhibition) | ~0.03–0.1 µM | Rat brain homogenates[13] |

| EC₅₀ (nAChR Activation) | 3 µM | Locusta migratoria neurons[14] |

| Onset of Action (IV) | 3-8 minutes | Human[6] |

| Duration of Action (IV) | 30-90 minutes | Human[6][15] |

| Elimination Half-Life | ~22 minutes (range 12-40) | Human[6] |

| Oral Bioavailability (F) | 0.02 (2%) | Rat[16] |

| LD₅₀ (Oral) | 4.5 mg/kg | Mouse[12] |

| LD₅₀ (Intraperitoneal) | 0.64 mg/kg | Mouse[12] |

| Probable Oral Lethal Dose | < 5 mg/kg | Human (for salicylate salt)[10] |

Data compiled from multiple sources.[6][10][12][13][14][15][16]

The extremely low oral bioavailability of physostigmine is due to a significant first-pass metabolism effect.[16] This necessitates parenteral (e.g., intravenous, subcutaneous) or topical administration in research to achieve consistent systemic or CNS concentrations.

III. Experimental Protocols and Methodologies

Physostigmine is widely used in preclinical and clinical research. Below are generalized protocols for common experimental applications.

A. In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of physostigmine using a modified Ellman's method.

Methodology:

-

Reagent Preparation : Prepare solutions of acetylthiocholine (B1193921) (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Compound Dilution : Prepare a stock solution of physostigmine salicylate in the buffer. Create a series of dilutions to test a range of concentrations.

-

Assay Procedure :

-

In a 96-well plate, add the AChE enzyme solution to each well.

-

Add the various dilutions of physostigmine salicylate or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding DTNB and the substrate (ATCh).

-

The enzyme hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

-

Data Acquisition : Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.

-

Analysis : Calculate the percentage of enzyme inhibition for each physostigmine concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

B. In Vivo Assessment of Cognitive Enhancement

This protocol provides a framework for evaluating the ability of physostigmine to reverse memory deficits in an animal model, such as the Tg2576 mouse model of Alzheimer's disease.[17]

Methodology:

-

Animal Model : Utilize transgenic mice (e.g., Tg2576) that exhibit age-dependent cognitive deficits, with non-transgenic littermates as controls.

-

Drug Preparation and Administration :

-

Behavioral Testing :

-

Contextual and Cued Fear Conditioning : Train mice to associate a specific context (the conditioning chamber) and a cue (e.g., a tone) with a mild footshock.

-

Testing : On subsequent days, re-expose the mice to the original context and to a novel context with the auditory cue. Measure "freezing" behavior as an index of memory.

-

Procedure : Administer physostigmine salicylate or vehicle control prior to the testing phase to assess its effect on memory retrieval.

-

-

Data Analysis : Compare the percentage of time spent freezing between the physostigmine-treated group and the vehicle-treated group. A significant increase in freezing in the physostigmine group suggests a reversal of memory deficits.

Figure 3: A generalized experimental workflow for in vivo research.

The choice between this compound and physostigmine is a practical one based on experimental requirements, not pharmacological differences.

-

Physostigmine (Eserine) : As the active free base, it is the fundamental compound. However, its poor water solubility and lower stability make it less convenient for preparing aqueous solutions.[7][12] It may be suitable for specific formulations using organic solvents or for certain analytical standards.

-

This compound (Physostigmine Salicylate) : This salt form is the compound of choice for most research applications. Its superior water solubility and enhanced stability facilitate the preparation of solutions for both in vitro assays and in vivo administration via injection.[10][12]

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. This compound [himedialabs.com]

- 3. scbt.com [scbt.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PHYSOSTIGMINE | 57-47-6 [chemicalbook.com]

- 9. physostigmine [drugcentral.org]

- 10. PHYSOSTIGMINE SALICYLATE | 57-64-7 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Physostigmine [drugfuture.com]

- 13. medkoo.com [medkoo.com]

- 14. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]

- 16. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

The Cholinergic Hypothesis and Eserine Salicylate: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that a deficit in the neurotransmitter acetylcholine (B1216132) is a key contributor to the cognitive decline observed in the disease.[1][2] This hypothesis has led to the development of cholinesterase inhibitors as a primary therapeutic strategy. Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3][4] By inhibiting AChE, eserine salicylate increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This technical guide provides an in-depth review of the cholinergic hypothesis, the mechanism of action of this compound, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its study.

The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease proposes that the degeneration of cholinergic neurons in the basal forebrain, and the subsequent loss of cholinergic transmission in the cerebral cortex and hippocampus, are fundamental to the memory and attention deficits characteristic of the disease.[1][2] Key aspects of this hypothesis include:

-

Neurotransmitter Deficit: A primary feature is the reduction in acetylcholine (ACh), a neurotransmitter crucial for learning, memory, and other cognitive processes.

-

Enzyme Activity: The activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh, is significantly reduced in the brains of AD patients.

-

Neuronal Loss: There is a well-documented loss of cholinergic neurons in the nucleus basalis of Meynert, a key component of the basal forebrain cholinergic system that projects to the neocortex.

While the cholinergic deficit is a consistent finding in AD, it is now understood to be one component of a more complex pathological cascade that includes amyloid-beta plaques and tau neurofibrillary tangles. However, enhancing cholinergic function remains a valid and clinically proven therapeutic approach for the symptomatic treatment of AD.[5]

This compound: Mechanism of Action

This compound is a parasympathomimetic agent that functions as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] Its mechanism of action can be detailed as follows:

-

Competitive Inhibition: this compound competes with acetylcholine for the active site of the AChE enzyme.[3]

-

Reversible Binding: It forms a carbamoylated, but reversible, complex with the enzyme, temporarily inactivating it.

-

Increased Acetylcholine Levels: This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, prolonging its availability to bind to postsynaptic muscarinic and nicotinic receptors.[3]

-

Enhanced Cholinergic Neurotransmission: The increased concentration and duration of acetylcholine at the synapse result in enhanced cholinergic signaling, which can partially ameliorate the cognitive symptoms associated with the cholinergic deficit in AD.

Signaling Pathway of Cholinergic Neurotransmission and this compound Intervention

Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.

Quantitative Data from Clinical Trials

A significant body of clinical research has evaluated the efficacy and safety of this compound, particularly in a controlled-release formulation, for the treatment of mild-to-moderate Alzheimer's disease. The following tables summarize key quantitative data from a large multicenter, double-blind, placebo-controlled study.

Table 1: Efficacy of Controlled-Release Physostigmine Salicylate in Alzheimer's Disease (6-Week Double-Blind Phase)

| Outcome Measure | Placebo Group (n=183) | Physostigmine Group (n=183) | Mean Difference (Physostigmine vs. Placebo) | p-value | Reference |

| ADAS-Cog Change from Baseline | -0.63 (worsening) | +1.12 (improvement) | 1.75 points | 0.003 | [6][7] |

| CGIC Score | --- | --- | 0.26 points higher | 0.012 | [6][7] |

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognitive function). CGIC: Clinical Global Impression of Change.

Table 2: Patient Disposition and Dosing in a Controlled-Release Physostigmine Salicylate Trial

| Parameter | Value | Reference |

| Total Enrolled in Titration Phase | 1,111 | [6] |

| Patients Identified as Responders | 366 (33%) | [6] |

| Best Dose (Responders) | ||

| 18 mg/day | 105 | [6] |

| 24 mg/day | 137 | [6] |

| 30 mg/day | 124 | [6] |

| Patients Randomized in Double-Blind Phase | 366 | [6] |

Table 3: Common Adverse Events in Controlled-Release Physostigmine Salicylate Trials

| Adverse Event | Frequency in Physostigmine Group | Frequency in Placebo Group | Reference |

| Nausea | Common | Less Frequent | [7][8] |

| Vomiting | Common | Less Frequent | [7][8] |

| Diarrhea | Common | Less Frequent | [7][8] |

| Anorexia | Common | Less Frequent | [7][8] |

| Dizziness | Reported | Reported | [8] |

| Stomach Pain | Reported | Reported | [8] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds like this compound on AChE activity.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

-

This compound stock solution (in a suitable solvent like DMSO) and serial dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh working solutions of all reagents.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Blank: 200 µL phosphate buffer.

-

Control (No Inhibitor): 160 µL phosphate buffer + 20 µL enzyme solution.

-

Inhibitor Samples: 140 µL phosphate buffer + 20 µL of the respective this compound dilution + 20 µL enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: To each well (except the blank), add 20 µL of the 10 mM ATCI substrate solution to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Clinical Trial Protocol for Controlled-Release Physostigmine Salicylate in Alzheimer's Disease

The following provides a generalized protocol based on the design of major clinical trials of controlled-release physostigmine salicylate.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Phases:

-

Screening Phase: Assess patient eligibility based on inclusion and exclusion criteria (e.g., diagnosis of probable AD, age, baseline cognitive scores).

-

Dose Titration/Enrichment Phase (e.g., 4 weeks):

-

Patients receive escalating doses of controlled-release physostigmine salicylate (e.g., 18, 24, 30 mg/day) and placebo in a randomized, double-blind manner.[6]

-

The purpose is to identify each patient's best tolerated and most effective dose.

-

-

Placebo Washout Phase (e.g., 2 weeks): All patients receive a placebo to establish a stable baseline before the double-blind treatment phase.

-

Double-Blind Treatment Phase (e.g., 6-12 weeks):

-

Patients identified as "responders" during the titration phase are randomized to receive either their best-identified dose of physostigmine salicylate or a placebo.

-

Patients identified as "non-responders" may be entered into a separate arm of the study or discontinued.

-

-

Follow-up Phase: Monitor patients for any long-term effects or withdrawal symptoms.

Primary Efficacy Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): A standardized tool to assess the severity of cognitive impairment.

-

Clinical Global Impression of Change (CGIC): A clinician's rating of the patient's overall change in clinical status.

Secondary Efficacy Measures:

-

Mini-Mental State Examination (MMSE)

-

Activities of Daily Living (ADL) scales

Safety Assessments:

-

Monitoring of vital signs

-

Physical examinations

-

Electrocardiograms (ECGs)

-

Laboratory tests (including liver function tests)

-

Recording of all adverse events

Logical Flow of a Controlled-Release Physostigmine Clinical Trial

Caption: Logical flow of a dose-enrichment clinical trial for physostigmine.

Conclusion

The cholinergic hypothesis remains a significant framework for understanding and treating the cognitive symptoms of Alzheimer's disease. This compound, as a potent acetylcholinesterase inhibitor, directly addresses the cholinergic deficit outlined in this hypothesis. Clinical trial data, while showing modest efficacy, have demonstrated statistically significant improvements in cognitive and global measures in a subset of patients. The provided experimental protocols for both in vitro and clinical evaluation offer a foundation for further research and development in this area. A thorough understanding of the mechanism of action, quantitative effects, and appropriate experimental design is crucial for professionals working to advance therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic dysfunction.

References

- 1. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. A multicenter double-blind study of controlled-release physostigmine for the treatment of symptoms secondary to Alzheimer's disease. Physostigmine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Eserine Salicylate's Dual Impact on Nicotinic and Muscarinic Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of eserine salicylate (B1505791), also known as physostigmine (B191203), on nicotinic and muscarinic acetylcholine (B1216132) receptors. Eserine salicylate is a well-established reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[1] By inhibiting AChE, eserine increases the concentration and prolongs the presence of ACh in the synaptic cleft, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1] Beyond this primary mechanism, emerging evidence reveals that eserine also exerts direct effects on these receptors, acting as an agonist, allosteric modulator, and channel blocker. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's complex pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Beyond Acetylcholinesterase Inhibition

Eserine's principal pharmacological action is the reversible inhibition of AChE through the carbamylation of a serine residue in the enzyme's active site. This transient inactivation of AChE leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects on both nicotinic and muscarinic receptors. However, a growing body of research indicates that eserine's interaction with these receptors is more intricate than previously understood.

Direct Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Eserine has been shown to directly interact with nAChRs in a multifaceted manner, independent of its AChE inhibitory activity. These interactions include:

-

Direct Activation: Studies have demonstrated that eserine can directly, albeit weakly, activate muscle-type nAChRs. This activation occurs at a binding site distinct from the conventional acetylcholine binding site.

-

Allosteric Modulation: Eserine acts as an allosteric modulator of nAChRs, meaning it binds to a site other than the agonist-binding site to influence receptor function.[2] This can lead to a potentiation of the receptor's response to low concentrations of acetylcholine. At human α4β2 nAChRs, physostigmine has been shown to be a competitive ligand that enhances ion currents at low acetylcholine concentrations.[3]

-

Channel Blockade: At higher concentrations, eserine can act as a channel blocker of nAChRs. For instance, in mouse adult-type muscle nAChRs, physostigmine-induced channel block has been characterized with a dissociation constant (KD) of 23 µM.[4]

These direct actions on nAChRs contribute to the complex physiological and pharmacological effects of eserine, influencing processes such as neuromuscular transmission and central nervous system activity.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

While the primary effect of eserine on muscarinic receptors is the potentiation of acetylcholine's action, there is also evidence of direct interaction. Research has shown that physostigmine can act as a competitive inhibitor at M1 muscarinic receptors. The central muscarinic effects of physostigmine are responsible for its impact on mood, cardiovascular function, and neuroendocrine release.[5]

Quantitative Data on this compound's Receptor Interactions

The following tables summarize the available quantitative data on the interaction of eserine (physostigmine) with nicotinic and muscarinic receptors. It is important to note that these values are derived from various studies using different experimental systems and conditions.

| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |

| Nicotinic Receptors | ||||

| Muscle-type nAChR | Mouse | KD (Channel Block) | 23 µM | --INVALID-LINK-- |

| α4β2 nAChR | Human (expressed in Xenopus oocytes) | - | Potentiation at low ACh conc. | --INVALID-LINK-- |

| nAChRs | Locusta migratoria (insect neurons) | EC50 (Current) | 3 µM | --INVALID-LINK-- |

| Muscarinic Receptors | ||||

| M1 Muscarinic Receptor | Not Specified | IC50 | 37 µM | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the effects of this compound on nicotinic and muscarinic receptors.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Non-labeled competing ligand (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction through centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known muscarinic antagonist like atropine).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors

This technique allows for the measurement of ion currents through receptor channels in a whole-cell configuration.

Objective: To characterize the effects of this compound on the function of nicotinic receptors.

Materials:

-

Cells expressing the nicotinic receptor subtype of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

-

This compound and acetylcholine solutions.

Procedure:

-

Cell Culture: Culture cells expressing the target nAChR on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the intracellular solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to a cell and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential and record the ion currents that flow in response to the application of acetylcholine and/or this compound to the extracellular solution.

-

Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, activation and deactivation kinetics, and the concentration-response relationship for the effects of this compound.

Signaling Pathways and Visualizations

To visually represent the complex interactions of this compound with nicotinic and muscarinic receptor signaling pathways, the following diagrams have been generated using the DOT language.

Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon activation by acetylcholine (or directly by eserine in some cases), they allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the activation of various downstream signaling cascades.

Muscarinic Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades. Eserine primarily enhances the activation of these pathways by increasing the synaptic concentration of acetylcholine.

Experimental Workflow for Eserine's Effect on nAChR using Patch-Clamp

The following diagram illustrates the logical flow of an experiment designed to measure the direct effects of eserine on nicotinic acetylcholine receptors.

Conclusion

This compound's pharmacological profile is more complex than its classical description as a mere acetylcholinesterase inhibitor. Its direct interactions with both nicotinic and muscarinic acetylcholine receptors as an agonist, allosteric modulator, and channel blocker contribute significantly to its overall effects. A thorough understanding of this dual mechanism of action is critical for the rational design and development of novel therapeutics targeting the cholinergic system. Further research is warranted to fully elucidate the binding affinities of eserine for all subtypes of nicotinic and muscarinic receptors and to explore the downstream consequences of its direct modulatory actions. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our knowledge in this important area of pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Allosteric modulation of the nicotinic acetylcholine receptor by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

Eserine Salicylate: An In-depth Technical Guide to Inducing REM Sleep in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of eserine salicylate (B1505791), a reversible acetylcholinesterase inhibitor, for the induction of rapid eye movement (REM) sleep in preclinical animal models. By increasing synaptic levels of acetylcholine (B1216132), eserine salicylate serves as a powerful pharmacological tool to investigate the cholinergic mechanisms underlying REM sleep regulation. This document outlines the quantitative effects of this compound on sleep architecture, detailed experimental protocols for its administration and monitoring, and the underlying signaling pathways.

Quantitative Data on this compound's Effects on REM Sleep

The administration of this compound, also known as physostigmine (B191203) salicylate, has been shown to modulate REM sleep parameters in a dose-dependent manner across various animal models. The following tables summarize the available quantitative data on the effects of physostigmine on REM sleep latency, duration, and frequency. It is important to note that the specific salt (salicylate) is not always mentioned in the literature; however, physostigmine is commonly used in this form for research.

Table 1: Effects of Physostigmine on REM Sleep in Rats

| Dosage (mg/kg) | Route of Administration | Change in REM Sleep Latency | Change in REM Sleep Duration | Change in Number of REM Episodes | Reference |

| 0.05 - 0.2 | Intramuscular (i.m.) | Dose-dependent decrease | Dose-dependent increase | Increased | [1] |

| 0.1 | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [2] |

Table 2: Effects of Neostigmine (a similar acetylcholinesterase inhibitor) on REM Sleep-like State in Mice

| Agent | Route of Administration | Effect on REM Sleep-like State | Notes | Reference |

| Neostigmine | Microinjection into pontine reticular formation | Induces a REM sleep-like state | This effect is mediated by M2 muscarinic receptors. | [3] |

Table 3: Effects of Physostigmine on REM Sleep in Cats

| Dosage | Route of Administration | Change in REM Sleep Latency | Change in REM Sleep Duration | Change in Number of REM Episodes | Reference | | :--- | :--- | :--- | :--- | :--- | | Not specified | Intravenous (i.v.) | Decreased | Increased | Increased |[4] |

Note: Detailed dose-response data for this compound specifically on REM sleep parameters in mice and cats is limited in the publicly available literature. Much of the research has focused on direct cholinergic agonists or has been conducted in humans.

Experimental Protocols

Successful induction and analysis of this compound-induced REM sleep require meticulous surgical and experimental procedures. The following protocols provide a detailed methodology for key experiments in rats, mice, and cats.

Surgical Implantation of EEG/EMG Electrodes

Objective: To enable polysomnographic recording of sleep stages.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical drill

-

Stainless steel screws for EEG electrodes

-

Teflon-coated stainless steel wires for EMG electrodes

-

Dental cement

-

Connectors/headmounts

Procedure:

For Rats (Sprague-Dawley): [5][6]

-

Anesthetize the rat and mount it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for the EEG electrodes. Typical coordinates relative to bregma are:

-

Frontal cortex: AP +2.0 mm, ML ±2.0 mm

-

Parietal cortex: AP -2.0 mm, ML ±2.5 mm

-

Reference electrode over the cerebellum.

-

-

Gently screw the EEG electrodes into the burr holes until they make contact with the dura mater.

-

For EMG, insert two flexible wires into the nuchal (neck) muscles.

-

Solder the electrode wires to a connector plug.

-

Secure the entire assembly to the skull using dental cement.

-

Allow for a 7-10 day recovery period post-surgery.

-

The procedure is similar to that for rats, but with smaller dimensions.

-

Typical EEG electrode coordinates relative to bregma are:

-

Frontal cortex: AP +1.5 mm, ML ±1.5 mm

-

Parietal cortex: AP -1.5 mm, ML ±1.5 mm

-

-

EMG wires are inserted into the trapezius muscles.

-

A pre-fabricated headmount is often used and secured with dental cement.

-

Allow for a 7-day recovery period.

-

Anesthesia is induced and maintained throughout the surgery.

-

EEG electrodes (stainless steel screws) are implanted into the skull over the frontal, parietal, and occipital cortices.

-

EMG electrodes are placed in the nuchal muscles.

-

Electrodes for recording eye movements (electrooculogram - EOG) can be placed near the outer canthus of the eyes.

-

The entire assembly is secured with dental cement.

-

A longer recovery period of 1-2 weeks is typically required.

This compound Administration and Sleep Recording

Objective: To induce REM sleep and record the corresponding physiological signals.

Materials:

-

This compound (Physostigmine salicylate)

-

Sterile saline (vehicle)

-

Syringes and needles for administration

-

Polysomnography recording system (EEG/EMG amplifiers, data acquisition software)

-

Sound-attenuated and light-controlled recording chambers

Procedure:

-

Habituate the surgically implanted animals to the recording chamber and cables for at least 2-3 days.

-

On the day of the experiment, connect the animal to the recording setup and allow for a baseline sleep recording period (typically 2-4 hours).

-

Prepare a fresh solution of this compound in sterile saline.

-

Administer the desired dose of this compound or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, or intravenous). Administration is often timed to occur during a period of established non-REM sleep to observe the transition to REM sleep.

-

Immediately following injection, continue recording EEG and EMG signals for a predetermined period (e.g., 4-6 hours).

-

For dose-response studies, different groups of animals are typically used for each dose level, or a within-subjects design with a sufficient washout period between administrations is employed.

Sleep Stage Analysis

Objective: To quantify the effects of this compound on sleep architecture.

Procedure:

-

The recorded EEG and EMG data are typically divided into 10-30 second epochs.

-

Each epoch is visually or automatically scored as one of three states:

-

Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

-

Non-REM (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.

-

REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG amplitude).[7]

-

-

The following parameters are then calculated:

-

REM Sleep Latency: Time from sleep onset or drug administration to the first epoch of REM sleep.

-

Total REM Sleep Duration: The total time spent in REM sleep during the recording period.

-

Number of REM Episodes: The frequency of transitions into REM sleep.

-

Mean Duration of REM Episodes: The average length of a single REM sleep period.

-

Signaling Pathways and Experimental Workflows

The induction of REM sleep by this compound is initiated by the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This increased cholinergic tone primarily acts on M2 muscarinic receptors in the pontine reticular formation to trigger the downstream events of REM sleep.[3][11]

Signaling Pathway of Eserine-Induced REM Sleep

References

- 1. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. M2 muscarinic receptors in pontine reticular formation of C57BL/6J mouse contribute to rapid eye movement sleep generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Component-specific effects of physostigmine on the cat visual evoked potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple classifier systems for automatic sleep scoring in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 10. Chronic morphine administration in cats: effects on sleep and EEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of specific M1, M2 muscarinic receptor agonists on REM sleep generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Eserine Salicylate: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserine salicylate (B1505791), the salicylate salt of eserine (also known as physostigmine), is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By increasing the synaptic concentration of ACh, eserine salicylate enhances cholinergic neurotransmission.[1] This mechanism has historically been leveraged for treating conditions like glaucoma and anticholinergic poisoning.[1] More recently, its ability to cross the blood-brain barrier has made it a subject of investigation for its neuroprotective potential in the context of neurodegenerative diseases, most notably Alzheimer's disease, where cholinergic deficits are a key pathological feature.

This technical guide provides an in-depth examination of the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing exemplar experimental protocols, and visualizing the core signaling pathways and workflows.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, extending beyond simple acetylcholinesterase inhibition. The primary and secondary mechanisms include:

-

Enhanced Cholinergic Signaling: The principal mechanism is the reversible inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This enhances the activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are coupled to downstream signaling pathways crucial for neuronal survival and function.[1]

-

Anti-Inflammatory Effects: Through the activation of α7 nicotinic acetylcholine receptors (α7nAChR) on microglia and macrophages, eserine modulates the "cholinergic anti-inflammatory pathway." This pathway is a critical link between the nervous and immune systems and plays a significant role in mitigating neuroinflammation, a key driver of neurodegenerative processes.

-

Anti-Apoptotic Activity: Eserine has been shown to directly interfere with the apoptotic cascade. It helps maintain mitochondrial membrane stability, thereby reducing the release of pro-apoptotic factors like cytochrome C and inhibiting the activation of executioner caspases.

-

Contribution of the Salicylate Moiety: The salicylate component of the molecule may exert its own neuroprotective effects. Studies have shown that sodium salicylate can protect neurons from glutamate-induced excitotoxicity by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of eserine (physostigmine).

Table 1: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | IC50 Value (µM) | Notes |

| Human AChE | ~0.117 | A common starting point for in vitro assays. |

| Electric Eel AChE | Ki = 0.02 - 0.05 µM | Ki value reported in a study comparing multiple AChE inhibitors. |

| Horse Serum BuChE | IC50 = 0.15 µM | Demonstrates potent inhibition of Butyrylcholinesterase (BuChE) as well. |

IC50: The half-maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: In Vivo Cholinesterase Inhibition (Rat Model)

| Tissue | Dose (µg/kg, i.m.) | % ChE Inhibition (at 15 min) |

| Red Blood Cells | 50 - 200 | 18 - 42% |

| Brain | 50 - 200 | 23 - 35% |

| Diaphragm | 50 - 200 | 25 - 35% |

Note: This data illustrates the dose-dependent inhibition of cholinesterase activity in various tissues following intramuscular administration of physostigmine (B191203).[2]

Signaling Pathways

The neuroprotective effects of this compound are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways.

Cholinergic Anti-Inflammatory Pathway

This pathway is a cornerstone of eserine's ability to quell neuroinflammation. Increased acetylcholine from AChE inhibition activates α7 nicotinic receptors on microglia (the brain's resident immune cells), triggering an anti-inflammatory cascade.

Pro-Survival PI3K/Akt Pathway

Activation of muscarinic acetylcholine receptors is linked to the pro-survival PI3K/Akt pathway. This cascade promotes cell survival by inhibiting key apoptotic proteins.

References

Eserine Salicylate's Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eserine salicylate (B1505791), a reversible acetylcholinesterase inhibitor, plays a significant modulatory role in synaptic plasticity, the cellular basis of learning and memory. By increasing the synaptic concentration of acetylcholine (B1216132), eserine salicylate influences both long-term potentiation (LTP) and long-term depression (LTD), primarily through the activation of muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental protocols related to the influence of this compound on synaptic plasticity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for neural circuit development and function. Acetylcholine (ACh) is a key neurotransmitter that modulates synaptic plasticity.[1] Acetylcholinesterase (AChE) inhibitors, such as this compound (also known as physostigmine (B191203) salicylate), prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This enhancement has profound effects on the induction and maintenance of both LTP and LTD, making AChE inhibitors a subject of intense research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, which are characterized by cholinergic deficits.[3] This guide focuses on the specific actions of this compound in modulating these critical neuronal processes.

Mechanism of Action of this compound

This compound is a potent, reversible inhibitor of AChE.[2] Its primary mechanism of action is the formation of a carbamoylated intermediate with the serine hydroxyl group in the active site of AChE, which is hydrolyzed much more slowly than the acetylated intermediate formed with acetylcholine. This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[4] The elevated acetylcholine levels result in the prolonged activation of both ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs), which are widely expressed in brain regions critical for learning and memory, such as the hippocampus.[2]

This compound and Long-Term Depression (LTD)

Recent studies have demonstrated that pharmacological inhibition of AChE with eserine is sufficient to induce LTD at CA3-CA1 synapses in the hippocampus of adult rats.[5] This eserine-induced LTD (eserine-LTD) exhibits distinct properties compared to other forms of LTD.

Quantitative Data on Eserine-Induced LTD

The following table summarizes the quantitative effects of eserine on the field excitatory postsynaptic potential (fEPSP) slope, a measure of synaptic strength.

| Concentration of Eserine | Duration of Application | Animal Model | Synaptic Pathway | fEPSP Slope Depression (% of Baseline) | Reference |

| 100 nM | 10 minutes | Adult Male Rat | Hippocampal CA3-CA1 | 83 ± 8% | [1] |

| 10 µM | 10 minutes | Adult Male Rat | Hippocampal CA3-CA1 | 80 ± 3% | [1] |

Experimental Protocol for Eserine-Induced LTD

This protocol is based on the methodology described by McQuail et al. (2014).[1]

3.2.1. Preparation of Hippocampal Slices

-

Anesthetize an adult male rat (e.g., Sprague-Dawley, 3-4 months old) with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover for at least 1 hour in an interface chamber at 32°C, continuously perfused with oxygenated aCSF.

3.2.2. Electrophysiological Recording

-

Transfer a slice to a submerged recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline fEPSP recording for at least 20 minutes, stimulating at 0.05 Hz. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

3.2.3. Induction of Eserine-LTD

-

Prepare a stock solution of this compound in distilled water.

-

Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 nM or 10 µM).

-

Switch the perfusion to the eserine-containing aCSF for a duration of 10 minutes.

-

After 10 minutes, switch the perfusion back to the standard aCSF.

-

Continue recording fEPSPs for at least 60-90 minutes post-application to observe the induction and maintenance of LTD.

3.2.4. Data Analysis

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope recorded during the 20-minute baseline period.

-

Plot the normalized fEPSP slope over time. LTD is typically defined as a stable depression of the fEPSP slope to below 90% of the baseline value.

Signaling Pathway for Eserine-Induced LTD

Eserine-LTD is mediated by the activation of M3 muscarinic acetylcholine receptors (mAChRs).[5] The increased synaptic acetylcholine resulting from AChE inhibition by eserine leads to the activation of these Gq-coupled receptors. This activation initiates a downstream signaling cascade that results in a long-lasting depression of synaptic transmission. Interestingly, this form of LTD does not appear to depend on the ERK1/2 signaling pathway, which is implicated in other forms of muscarinic LTD.[5] A partial presynaptic mechanism, involving a decrease in glutamate (B1630785) release probability, also contributes to the expression of eserine-LTD.[5]

This compound and Long-Term Potentiation (LTP)

While high concentrations of cholinergic agonists can induce LTD, weaker cholinergic stimulation is known to facilitate LTP. The administration of physostigmine (eserine) has been shown to potentiate LTP in the dentate gyrus of rats when administered shortly before tetanic stimulation.[6] This suggests a dose- and timing-dependent bidirectional control of synaptic plasticity by cholinergic modulation.

Quantitative Data on Eserine-Potentiated LTP

The following table summarizes the quantitative effects of physostigmine (eserine) on LTP.

| Drug | Dose | Administration Time Relative to Tetanus | Animal Model | Brain Region | Effect on LTP | Reference |

| Physostigmine | 0.1 mg/kg (i.v.) | 5 minutes before | Rat | Dentate Gyrus | Significant potentiation | [6] |

| Physostigmine | 0.1 mg/kg (i.v.) | 30 minutes before | Rat | Dentate Gyrus | Significant inhibition | [6] |

Experimental Protocol for Eserine-Potentiated LTP

This protocol is a generalized procedure based on standard in vivo LTP methodologies and the findings of Nabeshima et al. (1991).[6]

4.2.1. Animal Preparation and Surgery

-

Anesthetize a male rat (e.g., Wistar) with urethane (B1682113) (1.25 g/kg, i.p.).

-

Mount the rat in a stereotaxic frame.

-

Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

-

Implant a cannula into the jugular vein for intravenous drug administration.

4.2.2. Electrophysiological Recording

-

Record baseline population spikes in the dentate gyrus in response to single pulse stimulation of the perforant path.

-

Establish a stable baseline for at least 30 minutes.

4.2.3. Drug Administration and LTP Induction

-

Administer this compound (e.g., 0.1 mg/kg) or vehicle intravenously 5 minutes before the tetanic stimulation.

-

Induce LTP using high-frequency tetanic stimulation (e.g., 100 Hz for 1 second).

-

Continue to record population spikes for at least 60 minutes after the tetanus.

4.2.4. Data Analysis

-

Measure the amplitude of the population spike.

-

Express the post-tetanus population spike amplitude as a percentage of the pre-tetanus baseline amplitude.

-

Compare the magnitude of LTP between the eserine-treated and vehicle-treated groups.

Signaling Pathway for Cholinergic Potentiation of LTP

The cholinergic potentiation of LTP is a complex process involving both nicotinic and muscarinic receptors. Activation of presynaptic nAChRs can enhance glutamate release, a key trigger for LTP induction. Postsynaptically, both nAChRs and mAChRs can increase neuronal excitability and calcium influx, lowering the threshold for LTP induction. Muscarinic receptor activation, particularly M1 mAChRs, can potentiate NMDA receptor function, a critical step in many forms of LTP.

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow for investigating the effects of this compound on synaptic plasticity in hippocampal slices.

Conclusion and Future Directions

This compound exerts a powerful, bidirectional influence on synaptic plasticity. Its ability to induce LTD at higher cholinergic tones and potentiate LTP under conditions of moderate cholinergic enhancement highlights the delicate balance of cholinergic modulation in the hippocampus. The distinct signaling pathways involved in these processes offer multiple targets for therapeutic intervention.

For drug development professionals, understanding these mechanisms is crucial for designing novel compounds that can selectively modulate synaptic plasticity to treat cognitive disorders. Future research should focus on elucidating the complete downstream signaling cascades for both eserine-induced LTD and cholinergic-potentiated LTP. Furthermore, investigating the effects of chronic eserine administration on synaptic plasticity in animal models of neurodegenerative diseases will provide valuable insights into its therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists to further explore the intricate role of this compound and cholinergic modulation in the dynamic processes of learning and memory.

References

- 1. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholinergic modulation of hippocampal network function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine-sensitive control of long-term synaptic potentiation in hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic receptor-mediated enhancement of long-term potentiation involves activation of metabotropic glutamate receptors and ryanodine-sensitive calcium stores in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholinergic activity enhances hippocampal long-term potentiation in CA1 during walking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Eserine Salicylate for Alzheimer's Disease Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Eserine Salicylate (B1505791) (also known as Physostigmine Salicylate) in mouse models of Alzheimer's disease (AD). This document includes a summary of reported dosages, detailed experimental protocols for assessing therapeutic efficacy, and diagrams of the relevant signaling pathways.

Introduction

Eserine salicylate is a reversible acetylcholinesterase (AChE) inhibitor that readily crosses the blood-brain barrier.[1] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), this compound increases the concentration and prolongs the action of ACh in the synaptic cleft.[2] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for Alzheimer's disease, as the disease is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function. In vivo studies in various AD mouse models have demonstrated the potential of this compound and other cholinesterase inhibitors to ameliorate cognitive deficits.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound (physostigmine salicylate) in a mouse model of Alzheimer's disease. Researchers should consider this information as a starting point and optimize the dosage for their specific mouse model and experimental design.

| Mouse Model | Dosage Range | Administration Route | Treatment Duration | Reference |

| Tg2576 | 0.03 - 0.3 mg/kg | Subcutaneous (s.c.) | Daily for 6 weeks | [1] |

| 5xFAD (in vitro brain slices) | 200 µM | N/A (bath application) | N/A | [3] |

Signaling Pathways

This compound primarily exerts its effects by modulating the cholinergic signaling pathway. Increased acetylcholine levels in the synapse activate both muscarinic and nicotinic acetylcholine receptors, which in turn can influence the processing of amyloid precursor protein (APP), a key event in Alzheimer's disease pathology.

Cholinergic Signaling Pathway

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

Influence of Cholinergic Signaling on APP Processing

Caption: Cholinergic receptor activation influences APP processing, favoring the non-amyloidogenic pathway.

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in an AD mouse model.

Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

-

Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).

-

Submerged platform (10-15 cm in diameter), placed 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

Video tracking system and software.

Procedure:

-

Acclimation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

-

Visible Platform Training (Day 1):

-

Place a visible flag on the platform.

-

Conduct 4 trials per mouse, with the platform in a different quadrant for each trial.

-

Gently place the mouse into the water facing the pool wall from one of four designated start positions.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform.

-

If the mouse does not find the platform within 60 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Inter-trial interval: 15-20 minutes.

-

-

Hidden Platform Training (Acquisition Phase; Days 2-6):

-

The platform is now submerged and kept in the same target quadrant for all trials.

-

Conduct 4 trials per day for 5 days.

-

Follow the same procedure as the visible platform training, but without the flag.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Memory Retention; Day 7):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located, the number of crossings over the former platform location, and the swim speed.

-

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

Objective: To measure AChE activity in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., hippocampus, cortex).

-

Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Acetylthiocholine iodide (ATCI) as a substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Spectrophotometer (412 nm).

-

96-well microplate.

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Assay Reaction:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer.

-

DTNB solution.

-

Sample (supernatant).

-

-

Initiate the reaction by adding the ATCI substrate.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes. The rate of change in absorbance is proportional to the AChE activity.

-

Calculation: Calculate AChE activity and normalize to the total protein concentration.

Protocol 3: Amyloid-β (Aβ) ELISA

Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.

Materials:

-

Brain tissue.

-

Tissue homogenization buffer.

-

Guanidine-HCl for insoluble Aβ extraction.

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

Microplate reader.

Procedure:

-

Tissue Homogenization:

-

Homogenize brain tissue in an appropriate buffer containing protease inhibitors.

-

-

Fractionation:

-

Soluble Fraction: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.

-

Insoluble Fraction: Resuspend the pellet in a buffer containing guanidine-HCl to solubilize the aggregated Aβ.

-

-

ELISA:

-

Follow the manufacturer's instructions for the specific Aβ ELISA kit.

-

Briefly, coat the plate with a capture antibody specific for Aβ40 or Aβ42.

-

Add standards and samples (diluted as necessary) to the wells.

-

Incubate, then wash.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate, then wash.

-

Add the substrate and stop the reaction.

-

Read the absorbance on a microplate reader.

-

-

Quantification: Calculate the concentration of Aβ in the samples based on the standard curve.

Protocol 4: Immunohistochemistry for Amyloid Plaques

Objective: To visualize and quantify amyloid plaque deposition in brain sections.

Materials:

-

Paraffin-embedded or frozen brain sections.

-

Primary antibody against Aβ (e.g., 6E10 or 4G8).

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope.

-

Image analysis software.

Procedure:

-

Tissue Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections.

-

For frozen sections, air dry and fix as required.

-

-

Antigen Retrieval (for paraffin (B1166041) sections): Incubate sections in a formic acid solution to expose the Aβ epitope.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

Signal Amplification: Incubate with the ABC reagent.

-

Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the location of the amyloid plaques.

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.

-

Image Analysis: Capture images using a microscope and quantify the plaque burden (e.g., percentage of area covered by plaques) using image analysis software.

References

- 1. Cognitive changes and modified processing of amyloid precursor protein in the cortical and hippocampal system after cholinergic synapse loss and muscarinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of α7 nicotinic receptor affects APP processing by regulating secretase activity in SH-EP1-α7 nAChR-hAPP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer’s disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Eserine Salicylate in Saline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Eserine salicylate (B1505791) solutions in saline for research and developmental applications. Eserine salicylate, also known as physostigmine (B191203) salicylate, is a reversible cholinesterase inhibitor used in a variety of experimental and clinical settings.[1][2][3] Proper dissolution and handling are critical to ensure the stability and efficacy of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dissolution of this compound.

| Parameter | Value | Solvent/Conditions | Source |

| Solubility | ~1 mg/mL | PBS (pH 7.2) | [4] |

| ≥ 2.08 mg/mL (5.03 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |

| ≥ 2.08 mg/mL (5.03 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |

| 5 mg/mL (12.09 mM) | PBS (requires ultrasonic and warming) | [1] | |

| Stability | Aqueous solutions should not be stored for more than one day. | Aqueous buffers | [4] |

| Stable at room temperature when protected from light. | Commercial injection (0.4 mg/mL) | [5] | |

| Estimated shelf life of 4 years at room temperature. | Anaerobic aqueous solution at pH 3.4 | [6] | |

| pH for optimal stability | 3.4 (anaerobic) | Aqueous solution | [6] |

| Commercial Injection pH | 3.5 - 5.0 | [7] |

Experimental Protocols

Two primary methods for preparing this compound solutions in saline are presented below. The choice of protocol depends on the desired final concentration and the experimental constraints.

Protocol 1: Direct Dissolution in Saline (for lower concentrations)

This protocol is suitable for preparing lower concentration solutions of this compound directly in saline.

Materials:

-

This compound powder

-

Sterile isotonic saline (0.9% NaCl)

-

Sterile vials or tubes

-

Vortex mixer

-

(Optional) Sonicator

-

(Optional) pH meter and solutions for pH adjustment (e.g., sterile HCl, NaOH)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Reconstitution: Add the weighed powder to a sterile vial. Add the desired volume of sterile isotonic saline to the vial.

-

Dissolution: Vigorously vortex the solution until the powder is completely dissolved. If dissolution is slow, sonication or gentle warming can be used to aid the process.[1]

-

pH Adjustment (Optional but Recommended for Stability): For enhanced stability, adjust the pH of the solution to approximately 3.5-5.0 using sterile, dilute HCl or NaOH.[6][7] Monitor the pH using a calibrated pH meter.

-

Sterilization (Optional): If required for the experiment, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

Storage and Use: It is highly recommended to prepare fresh solutions and use them promptly.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Protect the solution from light.[5]

Protocol 2: Using a Co-solvent for Higher Concentrations